molecular formula C8H4ClN3 B14860058 4-(Chloromethyl)pyridine-2,6-dicarbonitrile

4-(Chloromethyl)pyridine-2,6-dicarbonitrile

Cat. No.: B14860058
M. Wt: 177.59 g/mol
InChI Key: AFIHGDCPYAEQDW-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine-2,6-dicarbonitrile is a chemical compound with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloromethyl group at the 4-position and two cyano groups at the 2- and 6-positions of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)pyridine-2,6-dicarbonitrile typically involves the chlorination of 2,6-pyridinedicarbonitrile. One common method includes the reaction of 2,6-pyridinedicarbonitrile with chloromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)pyridine-2,6-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

4-(Chloromethyl)pyridine-2,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)pyridine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyano groups may also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chloromethyl and cyano groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

4-(chloromethyl)pyridine-2,6-dicarbonitrile

InChI

InChI=1S/C8H4ClN3/c9-3-6-1-7(4-10)12-8(2-6)5-11/h1-2H,3H2

InChI Key

AFIHGDCPYAEQDW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C#N)CCl

Origin of Product

United States

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